(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid
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Overview
Description
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid typically involves multi-step organic reactions. One common method includes the coupling of aryl/alkyl thiols with amines in the presence of carbon disulfide (CS2) and a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc . This method is operationally simple and environmentally friendly, yielding the desired product in good yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Halogenated compounds, bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A compound with similar structural features used in pharmaceutical research.
2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with comparable chemical properties.
Uniqueness
What sets (2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid apart is its unique combination of functional groups, which confer specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H21NO5S2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H21NO5S2/c1-24-15-7-3-13(4-8-15)14-5-9-16(10-6-14)26(22,23)19-17(18(20)21)11-12-25-2/h3-10,17,19H,11-12H2,1-2H3,(H,20,21)/t17-/m0/s1 |
InChI Key |
QOCWUJXBVZXHJA-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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